alpha-Selinene
Description
Overview of Sesquiterpenes in Natural Products Research
Sesquiterpenes are a class of naturally occurring organic compounds composed of three isoprene (B109036) units, giving them a 15-carbon skeleton. researchgate.net Found widely in the plant kingdom and also in marine life, they are a significant focus of natural products research. researchgate.net These compounds are known for their structural diversity, existing in acyclic, monocyclic, bicyclic, and tricyclic forms. researchgate.netwiley.com They can be simple hydrocarbons or exist in oxygenated forms such as alcohols, aldehydes, and lactones. researchgate.net
Sesquiterpenes play crucial roles in plant physiology, acting as defense compounds (phytoalexins), deterrents to herbivores, and signaling molecules to attract pollinators. rsc.org In academic and industrial research, sesquiterpenes are highly valued for their wide array of biological activities. Many exhibit antimicrobial, anti-inflammatory, and cytotoxic properties, making them promising candidates for the development of new therapeutic agents. researchgate.netmdpi.commdpi.com The well-known antimalarial drug artemisinin (B1665778) is a prominent example of a clinically significant sesquiterpene lactone. mdpi.com The vast structural diversity and potent biological activities of sesquiterpenes continue to make them a rich source for drug discovery and a subject of intense scientific investigation. researchgate.netmdpi.com
Significance of alpha-Selinene as a Research Compound
This compound is a naturally occurring sesquiterpene hydrocarbon that has garnered attention in the scientific community for its potential applications and interesting biological activities. ontosight.aicymitquimica.com It is commonly found in the essential oils of various plants, contributing to their distinct aromas and, in some cases, their therapeutic properties. ontosight.aicymitquimica.com Research has indicated that this compound is involved in plant defense mechanisms. For instance, in maize, metabolites derived from this compound have been shown to contribute to the plant's resistance against fungal pathogens and rootworm larvae. oup.com
The compound's biological activities are a primary driver of its research significance. Studies have demonstrated its potential as an antimicrobial and anti-inflammatory agent. ontosight.ai Furthermore, in silico studies have suggested that this compound may act as an antagonist of aromatase p450, a target in postmenopausal breast cancer, indicating a potential, though not yet clinically proven, role in cancer research. researchgate.netresearchgate.net Its insecticidal properties also make it a compound of interest for agricultural applications. ontosight.ai The combination of its presence in various natural sources and its diverse biological activities makes this compound a valuable subject for further investigation in pharmacology, agriculture, and natural product chemistry. ontosight.ai
Historical Context of this compound Discovery and Early Research
Initial investigations into plant essential oils, such as those from celery and carrot in the Apiaceae family, would have led to the identification of this compound as a key component. cymitquimica.com These early studies were primarily focused on the isolation, structural elucidation, and chemical characterization of these natural products. The development of advanced analytical techniques, such as gas chromatography and mass spectrometry, was crucial in separating and identifying individual components like this compound from complex essential oil mixtures. The recognition of its contribution to the aroma and flavor of these plants was likely an early point of interest. As research progressed, the focus expanded to include the investigation of its biological activities, building the foundation for the more targeted academic research seen today.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4aR,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQAPQSEYFAMCY-QLFBSQMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC(CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963792 | |
| Record name | alpha-Selinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-13-2 | |
| Record name | α-Selinene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Selinene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Selinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-, (2R,4aR,8aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-SELINENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ZHA8F274 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical and Physical Properties
alpha-Selinene is a bicyclic sesquiterpene with a complex molecular structure. ontosight.ai Its chemical and physical properties are key to its biological function and its isolation from natural sources.
| Property | Value | Source |
| Molecular Formula | C15H24 | ontosight.aicymitquimica.com |
| Molecular Weight | 204.35 g/mol | nih.gov |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Odor | Earthy, herbal | cymitquimica.com |
| Solubility | Insoluble in water, soluble in organic solvents | cymitquimica.com |
| Chirality | Contains chiral centers, exhibits optical activity | ontosight.ai |
This compound belongs to the eudesmane (B1671778) class of sesquiterpenoids. foodb.ca Its structure is based on the eudesmane skeleton, which is a bicyclic framework. foodb.ca The presence of chiral centers means that this compound can exist in different stereoisomeric forms, which is crucial for its specific interactions with biological molecules. ontosight.ai
Advanced Analytical and Characterization Methodologies for Alpha Selinene Research
Chromatographic Techniques for Isolation and Quantification
Chromatography is the cornerstone for separating α-selinene from intricate mixtures like essential oils. The choice of technique depends on the objective, whether it is for quantitative analysis or for obtaining pure samples for further study.
Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of volatile compounds such as α-selinene in essential oils and other natural extracts. researchgate.net The method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
In a typical GC-MS analysis, the volatile components of a sample are separated on a capillary column. Non-polar columns (like DB-5ms) or polar columns (like HP-INNOWax) can be used, with the choice influencing the elution order of the compounds. nih.gov The identification of α-selinene is achieved by comparing its mass spectrum and its linear retention index (LRI) with those of authenticated reference standards and data from spectral libraries. nih.govessencejournal.com For instance, in the analysis of Polygonum equisetiforme essential oil, GC-MS was used with a TR-5 MS capillary column, and the mass spectral data were collected at an electron ionization energy of 70 eV. mdpi.com This approach allows for the confident identification and relative quantification of α-selinene, even in complex mixtures containing dozens of other terpenes. mdpi.comresearchgate.netmdpi.comresearchgate.net
Several studies have successfully employed GC-MS to identify α-selinene as a constituent in various plant essential oils.
Table 1: Identification of alpha-Selinene in Various Plant Species by GC-MS
| Plant Species | Part Used | This compound Content (%) | Reference |
| Piper coruscans Kunth | Leaves | 3.4 - 3.5 | nih.gov |
| Momordica charantia L. | Ripe Fruit | 5.43 | literasisains.id |
| Schinus terebinthifolia | Leaves | Present (Intensity noted) | researchgate.net |
| Orthosiphon pallidus Royle | Aerial Parts | 15.2 (as 7-epi-α-selinene) | tandfonline.com |
| Polygonum equisetiforme Sm. | Aerial Parts | 14.45 (as 7-epi-α-selinene) | mdpi.com |
| Laurencia obtusa | Algae | 12.8 | mdpi.com |
This table is interactive and can be sorted by column.
While GC-MS is ideal for analyzing volatile compounds, High-Performance Liquid Chromatography (HPLC) serves as a critical tool for the separation and purification of less volatile or thermally unstable sesquiterpenes. wikipedia.org In the context of α-selinene research, preparative HPLC is particularly valuable for isolating the compound in high purity from complex extracts or reaction mixtures, which is a prerequisite for detailed spectroscopic analysis or biological activity testing.
A notable application involved the separation of α-selinene from a germacrene A fermentation broth. mdpi.com This was achieved using a sophisticated method combining silver ion high-speed counter-current chromatography (Ag+-HSCCC) with preparative HPLC. mdpi.com The initial HSCCC separation utilized a two-phase solvent system of n-hexane-methanol-silver nitrate (B79036) solution, which exploits the interaction between the silver ions and the double bonds of the sesquiterpenes to enhance separation. mdpi.com A mixture containing α-selinene was collected and then subjected to preparative HPLC to yield the pure compound. mdpi.com This combined chromatographic approach successfully yielded α-selinene with a purity of 98.5%. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Spectroscopic Methods for Structural Elucidation (beyond basic identification)
Beyond simple identification, spectroscopic methods are indispensable for confirming the intricate molecular structure and stereochemistry of α-selinene.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural and stereochemical elucidation of organic molecules like α-selinene. nanoqam.ca While GC-MS can identify a compound, NMR provides definitive proof of its structure by mapping the connectivity of atoms within the molecule. dntb.gov.ua
The process involves several types of NMR experiments:
¹H NMR: Provides information about the chemical environment of hydrogen atoms.
¹³C NMR: Reveals the number and type of carbon atoms in the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to piece together fragments of the molecule. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for connecting the molecular fragments into a complete structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key technique for stereochemical analysis. It identifies protons that are close to each other in space, even if they are not directly connected through bonds. This information is vital for determining the relative configuration of chiral centers and the geometry (E/Z) of double bonds within the α-selinene molecule. wikipedia.org
By combining the data from these experiments, researchers can unambiguously confirm the eudesmane (B1671778) skeleton of α-selinene and the specific spatial arrangement of its substituents.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. savemyexams.com For α-selinene, the IR spectrum provides clear evidence of its hydrocarbon nature and the presence of carbon-carbon double bonds (alkenes).
The key structural features of α-selinene that give rise to characteristic IR absorption bands are the C-H bonds on both sp³ (alkane) and sp² (alkene) hybridized carbons, and the C=C double bonds.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) |
| C-H (Alkene) | Stretching | 3000 - 3100 |
| C-H (Alkane) | Stretching | 2850 - 2960 |
| C=C (Alkene) | Stretching | 1640 - 1680 |
| C-H (Alkane) | Bending | 1365 - 1485 |
This table is interactive and can be sorted by column. The values are typical ranges and can vary slightly based on the specific molecular structure. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Analysis
Chiral Analysis and Enantiomeric Distribution Determination
This compound is a chiral molecule, meaning it can exist in non-superimposable mirror-image forms called enantiomers. Determining the specific enantiomeric form or the ratio of enantiomers (enantiomeric excess) present in a natural sample is crucial, as different enantiomers can have distinct biological properties. This analysis is typically performed using chiral chromatography.
Enantioselective gas chromatography (GC) is the most common method for this purpose. jmaterenvironsci.com The technique employs a special column containing a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. nih.govjmaterenvironsci.com As the racemic or enantiomerically enriched mixture passes through the column, the different enantiomers interact differently with the chiral stationary phase, causing them to separate and elute at different times. essencejournal.com
Studies on essential oils have successfully used this technique to determine the enantiomeric distribution of various chiral monoterpenes and sesquiterpenes. nih.gov For example, the analysis of Juniperus oxycedrus oil on an HP-chiral-20B column allowed for the separation and quantification of the enantiomers of α-pinene, camphene, and borneol, among others. jmaterenvironsci.com Similarly, the analysis of Abies spectabilis oil used a chiral GC column to reveal that its monoterpene constituents, such as limonene (B3431351) and α-pinene, were present almost exclusively as the (–)-enantiomers. essencejournal.com Although these studies did not specifically report the enantiomeric distribution of α-selinene, the methodologies described are directly applicable to its chiral analysis.
Table 3: Examples of Chiral GC Columns and Conditions for Terpene Analysis
| Chiral Column Type | Target Compounds | Carrier Gas | Temperature Program | Reference |
| HP-chiral-20B | α-pinene, camphene, limonene, borneol | Helium | 40°C to 200°C | jmaterenvironsci.com |
| Beta-DEX 225 (Cyclodextrin-based) | Limonene, α-pinene, β-pinene | Helium | 50°C to 260°C | essencejournal.com |
| β-cyclodextrin-based | α-pinene, β-pinene, limonene | - | - | nih.gov |
This table is interactive and can be sorted by column.
Application of Chemometric Tools and Artificial Neural Networks (ANN) in Compositional Analysis
The compositional analysis of essential oils, which are complex mixtures of volatile compounds, benefits significantly from the application of advanced computational techniques like chemometrics and artificial neural networks (ANN). These tools are indispensable for processing large datasets generated by analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS), enabling researchers to identify patterns, classify samples, and model the relationship between chemical composition and various factors.
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are frequently employed to differentiate essential oil samples based on their chemical profiles, which often include α-selinene as a constituent. For instance, chemometric tools are applied to process GC-MS results from essential oil samples to identify distinct chemotypes or to detect adulteration. scialert.netresearchgate.net
Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. In the context of compositional analysis, ANNs can be trained to predict the concentration of specific compounds, like α-selinene, based on various input parameters or to model the correlation between the chemical profile of an essential oil and its biological activity. mdpi.com
Detailed Research Findings:
A notable study on the essential oil of Helichrysum italicum (immortelle) utilized both chemometric analysis and ANN modeling to investigate its composition and antimicrobial properties. mdpi.com Researchers analyzed four different samples of H. italicum essential oil from Serbia using GC-MS, identifying 47 distinct compounds. mdpi.comsemanticscholar.org The compositional data revealed that α-selinene was present in all samples, with its concentration ranging from 2.61% to 5.72%. mdpi.comsemanticscholar.orgnih.gov
Table 1: Percentage Composition of Key Compounds in Four Helichrysum italicum Essential Oil Samples
| Compound | Sample 1 (%) | Sample 2 (%) | Sample 3 (%) | Sample 4 (%) |
|---|---|---|---|---|
| γ-curcumene | 13.11 | 19.98 | 15.44 | 14.28 |
| α-pinene | 9.75 | 14.45 | 10.42 | 11.23 |
| ar-curcumene | 14.00 | 5.80 | 10.21 | 9.76 |
| neryl acetate (B1210297) | 9.38 | 3.10 | 4.21 | 5.57 |
| α-selinene | 2.61 | 5.72 | 3.15 | 4.98 |
| italicene | 3.42 | 5.01 | 4.11 | 4.55 |
Data sourced from a study on H. italicum essential oil, showcasing the variable concentration of α-selinene and other major constituents across different samples. mdpi.comsemanticscholar.org
The study further employed an ANN model to correlate the chemical composition with observed antimicrobial activity. mdpi.comnih.gov The model identified α-selinene as one of the minor compounds, alongside major components like γ-curcumene and α-pinene, that are collectively responsible for the essential oil's antimicrobial effects. mdpi.comnih.govresearchgate.net This demonstrates the power of ANN in elucidating complex structure-activity relationships within a natural product.
In another application, researchers developed an ANN model to predict the secondary metabolite content of laurel (Laurus nobilis) essential oil under varying storage conditions. researchgate.net This research used temperature and storage time as input parameters to predict the concentration of 19 different compounds, including α-selinene. researchgate.net The high correlation coefficients (R²) obtained for the training, validation, and testing phases of the model indicated its accuracy and predictive power. researchgate.net This approach is valuable for quality control and for understanding the stability of essential oil components like α-selinene over time.
Table 2: ANN Model Parameters for Predicting Secondary Metabolite Content in Laurus nobilis Essential Oil
| Model Parameters | Description |
|---|---|
| Input Parameters | Temperature (°C), Storage Time (months) |
| Output Parameters (including) | alpha-pinene, 1,8-cineole, caryophyllene, This compound, eugenol, and 14 other compounds |
| Model Performance (R²) | Test: 0.97156, Training: 0.98978, Validation: 0.98998 |
An overview of the ANN model used to predict changes in the chemical composition of laurel essential oil based on storage conditions. researchgate.net
These examples highlight how chemometrics and ANNs serve as powerful analytical and predictive tools in α-selinene research. They allow for the classification of essential oils based on the presence and quantity of α-selinene and other terpenes, and help in building models that can predict compositional changes or biological activities, thereby advancing the understanding and application of this specific compound.
Chemical Synthesis and Derivatization Strategies for Alpha Selinene and Analogs
Total Synthesis Approaches for alpha-Selinene
The total synthesis of sesquiterpenes like α-selinene is a complex task that has been approached through various strategies. These routes often aim to construct the characteristic bicyclic eudesmane (B1671778) core with precise stereochemical control.
One notable approach describes an efficient synthetic route to (−)-α-selinene starting from a thujone-derived intermediate. cdnsciencepub.com This strategy leverages a naturally abundant chiral starting material to establish the stereochemistry of the final product. While specific details of every total synthesis are extensive, they generally involve key chemical transformations designed to build the carbon skeleton and introduce the necessary functional groups and double bonds.
The synthesis of related eudesmane terpenes also provides insight into the chemical strategies applicable to α-selinene. For instance, the total synthesis of the isomer δ-selinene has been achieved using a supramolecular catalyst—a hexameric resorcinarene (B1253557) capsule—to mimic the function of a natural cyclase enzyme. researchgate.netnih.gov This method involves the cyclization of a linear terpene precursor inside the catalyst's cavity, representing an innovative approach that bridges synthetic chemistry and biocatalysis. nih.gov Other synthetic strategies for the eudesmane class have utilized furan (B31954) derivatives as key intermediates to construct the core structure. scilit.com
Table 1: Examples of Synthetic Strategies for Selinene Isomers
| Target Compound | Starting Material/Key Intermediate | Key Strategy/Reaction | Reference |
| (−)-α-Selinene | Thujone-derived intermediate | Chiral pool synthesis | cdnsciencepub.com |
| (±)-Decipienin A | Furan derivative | Intermediate for eudesmanolide synthesis | scilit.com |
| δ-Selinene | (2E,6Z)-Farnesyl acetate (B1210297) (FOAc) | Supramolecular capsule-catalyzed cyclization | researchgate.netnih.gov |
Chemo-enzymatic Synthesis Methods
Chemo-enzymatic synthesis combines the precision of biocatalysts with the versatility of chemical reactions. For α-selinene, the key enzymatic step is the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), catalyzed by a specific terpene synthase.
The primary enzyme responsible is α-selinene synthase (EC 4.2.3.198). expasy.org This enzyme orchestrates a complex carbocationic cascade, taking the acyclic FPP and forming the bicyclic eudesmane scaffold of α-selinene before the final deprotonation step. expasy.orguniprot.org Enzymes with this function have been identified in various plants, such as sweet basil (Ocimum basilicum). expasy.orguniprot.org Interestingly, these enzymes can sometimes produce a mixture of products; for example, the synthase from Ocimum basilicum also yields β-selinene. expasy.org
Another related enzyme, 7-epi-α-selinene synthase (EC 4.2.3.86), produces the epimer 7-epi-α-selinene from FPP. wikipedia.org The recombinant version of this enzyme from grapevine (Vitis vinifera) has been shown to produce both (+)-valencene and (−)-7-epi-α-selinene. wikipedia.org The use of such enzymes in vitro with synthetically supplied FPP is a primary example of a chemo-enzymatic approach. However, the high cost of FPP can make this method impractical for large-scale production. acs.org
A more integrated approach involves using enzymes for specific, challenging transformations within a larger synthetic sequence. For instance, enzymes can be used to create chiral intermediates like diols with high stereoselectivity, which are then converted into more complex molecules using traditional chemistry. researchgate.netportlandpress.com While not yet fully realized for α-selinene specifically in a multi-step synthesis, the principles have been established for other complex terpenes. researchgate.net
Table 2: Key Enzymes in Selinene Biosynthesis
| Enzyme Name | EC Number | Substrate | Major Product(s) | Source Organism Example | Reference |
| α-Selinene synthase | 4.2.3.198 | (2E,6E)-Farnesyl diphosphate | α-Selinene, β-Selinene | Ocimum basilicum (Sweet basil) | expasy.orguniprot.org |
| 7-epi-α-Selinene synthase | 4.2.3.86 | (2E,6E)-Farnesyl diphosphate | 7-epi-α-Selinene, (+)-Valencene | Vitis vinifera (Grapevine) | wikipedia.org |
| 5-epi-α-Selinene synthase | 4.2.3.90 | (2Z,6E)-Farnesyl diphosphate | 5-epi-α-Selinene | Nostoc punctiforme | wikipedia.org |
Structural Modification and Analogue Generation for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity. These studies involve synthesizing a series of analogues by modifying specific parts of the parent molecule and then testing their effects. While extensive SAR studies focused specifically on α-selinene are not widely published, research on the broader class of eudesmane sesquiterpenes provides a clear framework for this process. nih.govug.edu.gh
The goal is to identify the key structural motifs (pharmacophores) responsible for a compound's activity. For eudesmanoids, modifications often target the different functional groups and stereocenters on the bicyclic core. Strategies include:
Oxidation: Introducing hydroxyl groups, ketones, or epoxides at various positions.
Lactone Formation: Creating eudesmanolides, which are known for a wide range of biological activities. scilit.com
Double Bond Modification: Shifting the position of double bonds or saturating them.
Side Chain Alteration: Modifying the isopropenyl group, for instance, by creating derivatives like triazolines or aziridines from the exocyclic double bond of related eudesmanolides like isoalantolactone. nih.gov
A preliminary SAR summary for the antimalarial activity of eudesmane sesquiterpenoids has been described, highlighting how different substitutions on the eudesmane skeleton impact efficacy against Plasmodium species. nih.gov Similarly, studies on eudesmane-type sesquiterpenes isolated from Curcuma phaeocaulis evaluated their inhibitory effects on nitric oxide (NO) production, a key process in inflammation. ug.edu.gh These studies found that the presence and position of hydroxyl and other functional groups were critical for activity, with some compounds showing potent inhibition. ug.edu.gh
Table 3: Representative Eudesmane Analogues and Their Bioactivities
| Parent Compound Class | Structural Modification | Resulting Analogue Type | Studied Biological Activity | Reference |
| Eudesmane Sesquiterpenoids | Introduction of hydroxyl groups, glycosylation | Eudesmanols, Eudesmane glycosides | Antimalarial | nih.gov |
| Eudesmane Sesquiterpenoids | Introduction of hydroxyls, ketones | Phaeusmanes A-H | Inhibition of Nitric Oxide (NO) Production | ug.edu.gh |
| Isoalantolactone (Eudesmanolide) | Cycloaddition to exocyclic double bond | Spirocyclic triazolines, Aziridines | Anticancer (Cytotoxicity) | nih.gov |
Metabolic Engineering for Enhanced Biosynthesis in Heterologous Systems
Metabolic engineering offers a powerful and sustainable alternative to chemical synthesis for producing valuable compounds like α-selinene. This approach involves introducing the necessary biosynthetic genes into a microbial host, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, and optimizing its metabolic pathways to maximize product yield. nih.govmdpi.com
The biosynthesis of all sesquiterpenes, including α-selinene, begins with the precursor FPP, which is produced via the mevalonate (B85504) (MVA) pathway in yeast. acs.orgmdpi.com A common strategy to increase sesquiterpene production is to enhance the carbon flux towards FPP. This is often achieved through several key modifications:
Overexpression of MVA Pathway Genes: Increasing the expression of rate-limiting enzymes in the MVA pathway, particularly a truncated version of HMG-CoA reductase (tHMG1), which is a key bottleneck. acs.orgmdpi.comnih.gov
Downregulation of Competing Pathways: Repressing or deleting genes that divert FPP away from the desired product. The most common target is ERG9, which encodes squalene (B77637) synthase, the first enzyme in the sterol biosynthesis pathway that competes for the FPP pool. mdpi.comnih.govasm.org
Enzyme Fusion and Localization: Physically fusing the FPP synthase (FPPS) with the terpene synthase can channel the FPP substrate directly to the final enzyme, increasing efficiency and reducing the loss of intermediates. nih.govasm.org Localizing enzymes to specific cellular compartments, like mitochondria or peroxisomes, can also enhance production by concentrating precursors and enzymes. nih.govmdpi.com
Using these strategies, researchers have successfully engineered S. cerevisiae to produce a variety of sesquiterpenes, including α-santalene and β-eudesmol, at high titers. mdpi.com Furthermore, the moss Physcomitrella patens has been engineered to produce several sesquiterpenes, where the expression of a patchoulol synthase gene led to the production of patchoulol along with other sesquiterpenoids, including α-selinene. frontiersin.org
Table 4: Metabolic Engineering Strategies for Sesquiterpene Production in Heterologous Hosts
| Host Organism | Target Product(s) | Genetic Modifications | Resulting Titer / Yield | Reference |
| S. cerevisiae | β-Eudesmol | Overexpression of MVA pathway genes, expression of ZzBES2 (β-eudesmol synthase) | 16.5 ± 0.5 mg/L | mdpi.com |
| S. cerevisiae | α-Santalene | Overexpression of MVA pathway genes, expression of ClTPS2 (α-santalene synthase) | 6.3 ± 0.2 mg/L | mdpi.com |
| S. cerevisiae | Patchoulol | FPPS-PTS fusion protein, ERG9 repression | ~110 mg/L (total sesquiterpenes) | asm.org |
| Physcomitrella patens | Patchoulol, α-Selinene, etc. | Expression of patchoulol synthase (PTS) | Not quantified for α-selinene specifically | frontiersin.org |
| Physcomitrella patens | α/β-Santalene | Overexpression of santalene synthase (STS) and yeast HMGR | 0.022 mg/g dry weight | frontiersin.org |
Molecular and Cellular Biological Activities of Alpha Selinene: in Vitro and in Silico Investigations
Mechanisms of Antimicrobial Activity
Alpha-selinene, a naturally occurring sesquiterpene found in the essential oils of various plants, has demonstrated notable antimicrobial properties. Its activity extends to a range of pathogenic microorganisms, including bacteria and fungi, positioning it as a compound of interest for the development of new antimicrobial agents, especially in light of increasing antibiotic resistance.
Antibacterial Effects on Bacterial Strains (e.g., Gram-positive, Gram-negative)
This compound has exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. Essential oils containing this compound have been shown to be effective against strains such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). scielo.org.mx
The antibacterial activity of essential oils rich in this compound has been documented against a panel of clinically relevant bacteria. For instance, studies have demonstrated the efficacy of such oils against Bacillus cereus, Listeria monocytogenes, Micrococcus luteus, and Staphylococcus aureus (all Gram-positive), as well as Enterobacter cloacae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica (all Gram-negative). ms-editions.clcabidigitallibrary.org The mechanism of action is thought to involve the disruption of the microbial membrane's permeability. ms-editions.cl
In one study, the essential oil from Chorisia speciosa, with this compound as a major constituent (9.18%), showed a significant zone of inhibition against S. aureus (25 mm) and moderate activity against E. coli (15 mm). scielo.org.mx Another study on essential oils from wax apple leaves, where this compound was a key component in one variety, also reported antibacterial activity against Bacillus cereus, Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus. cabidigitallibrary.org
Table 1: Antibacterial Activity of Essential Oils Containing this compound
| Bacterial Strain | Gram Type | Source of Essential Oil | Observed Effect |
|---|---|---|---|
| Staphylococcus aureus | Positive | Duguetia species | Active |
| Escherichia coli | Negative | Duguetia species | Active |
| Staphylococcus aureus | Positive | Chorisia speciosa scielo.org.mx | Strong inhibition (25 mm zone) |
| Escherichia coli | Negative | Chorisia speciosa scielo.org.mx | Moderate inhibition (15 mm zone) |
| Bacillus cereus | Positive | Wax apple leaves cabidigitallibrary.org | Growth inhibition |
| Salmonella enteritidis | Negative | Wax apple leaves cabidigitallibrary.org | Growth inhibition |
Antifungal Activities Against Pathogenic Fungi
This compound and essential oils containing it have demonstrated significant antifungal properties against a variety of pathogenic fungi. oup.comresearchgate.net This activity is crucial in the search for natural alternatives to synthetic fungicides.
Research has shown that this compound is a major component in essential oils that exhibit antifungal effects. For example, the essential oil of Silene compacta, with this compound as a major constituent (12.4%), has been noted for its potential antifungal applications. researchgate.net Similarly, essential oils from Teucrium yemense containing 7-epi-α-Selinene have shown antifungal potential. nih.gov
In vivo and in vitro assays have confirmed the antifungal role of selinene-derived metabolites. oup.com For instance, metabolites derived from this compound have been shown to inhibit the growth of various fungal species, highlighting their potential as natural fungicides. Studies on maize have revealed that selinene-derived metabolites contribute to the plant's resistance against fungal pathogens. oup.com Supercritical CO2 extracts containing this compound have also demonstrated antifungal activities against crop-borne fungi such as Alternaria alternata, Epicoccum nigrum, Botrytis cinerea, Fusarium oxysporum, and Fusarium poae. mdpi.com
Table 2: Antifungal Activity of this compound and Related Compounds
| Fungal Species | Source of Compound | Observed Effect |
|---|---|---|
| Various fungal species | Maize (selinene-derived metabolites) oup.com | Growth inhibition |
| Rhizopus microsporus | β-costic acid (derived from selinene) oup.com | Complete inhibition at 100 µg/mL |
| Fusarium verticillioides | β-costic acid (derived from selinene) oup.com | Significant growth suppression |
| Fusarium graminearum | β-costic acid (derived from selinene) oup.com | Significant growth suppression |
| Aspergillus parasiticus | β-costic acid (derived from selinene) oup.com | Significant growth suppression |
| Cochliobolus heterostrophus | β-costic acid (derived from selinene) oup.com | Significant growth suppression |
| Aspergillus fumigatus | Psidium cattleianum essential oil ms-editions.cl | Inhibitory concentration of 0.17 to 11.25 mg/mL |
| Aspergillus ochraceus | Psidium cattleianum essential oil ms-editions.cl | Inhibitory concentration of 0.17 to 11.25 mg/mL |
| Aspergillus versicolor | Psidium cattleianum essential oil ms-editions.cl | Inhibitory concentration of 0.17 to 11.25 mg/mL |
| Trichoderma viride | Psidium cattleianum essential oil ms-editions.cl | Inhibitory concentration of 0.17 to 11.25 mg/mL |
Modulation of Microbial Enzymes (e.g., FabH, FabI, ATP-ase) and Membrane Integrity
The antimicrobial action of this compound is attributed, in part, to its ability to interact with and modulate the function of key microbial enzymes and compromise membrane integrity. The lipophilic nature of sesquiterpenes like this compound allows them to penetrate microbial cell membranes, leading to increased permeability and disruption of cellular functions. ms-editions.cl
In silico studies have explored the interaction between this compound and key bacterial enzymes involved in fatty acid synthesis, such as FabH and FabI. undip.ac.id These enzymes are crucial for bacterial survival and are considered attractive targets for novel antibacterial agents. The research suggests that this compound can target these enzymes, thereby inhibiting bacterial growth. undip.ac.id While direct enzymatic inhibition data for this compound is still emerging, the broader class of terpenes has been shown to affect microbial respiratory enzymes and ATP-ase activity.
Molecular Mechanisms of Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties through its interaction with various molecular targets and signaling pathways involved in the inflammatory response.
Interactions with Inflammatory Mediators (e.g., NOS, COX, Cytokines)
This compound has been shown to modulate the production of key inflammatory mediators. Research indicates that it can influence the activity of nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes, which are responsible for the production of nitric oxide (NO) and prostaglandins, respectively. nih.govmdpi.com
Studies have demonstrated that essential oils containing this compound can significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This leads to a reduction in the production of NO and prostaglandins, which are potent pro-inflammatory molecules. nih.gov Furthermore, this compound has been found to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comsci-hub.se
A molecular docking study revealed that this compound exhibits a strong binding affinity for NOS2 (-7.3 kcal/mol) and PTGS2 (COX-2) (-8.0 kcal/mol), suggesting a direct interaction with these inflammatory enzymes. nih.gov
Modulation of Cellular Signaling Pathways (e.g., NF-κB, Nrf2/HO-1, MAPK)
The anti-inflammatory effects of this compound are also mediated through the modulation of critical intracellular signaling pathways. These pathways, including nuclear factor-kappa B (NF-κB), nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1), and mitogen-activated protein kinase (MAPK), play a central role in regulating the expression of inflammatory genes.
The NF-κB pathway is a key regulator of inflammation, and its inhibition can suppress the production of pro-inflammatory cytokines and enzymes. sci-hub.semdpi.com Essential oils containing compounds like this compound have been shown to inhibit the activation of the NF-κB pathway. sci-hub.seresearchgate.net
The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress, which is closely linked to inflammation. frontiersin.orgnih.gov Activation of this pathway can lead to the production of the antioxidant enzyme HO-1, which has anti-inflammatory properties. researchgate.netnih.gov Some studies suggest that terpenes can activate the Nrf2/HO-1 pathway, thereby contributing to their anti-inflammatory effects. researchgate.net
The MAPK signaling cascade is also involved in the inflammatory response. mdpi.comresearchgate.net Inhibition of MAPK pathways can lead to a reduction in the production of inflammatory mediators. researchgate.net While direct evidence for this compound's effect on MAPK is still being investigated, the broader class of sesquiterpenes has been shown to modulate this pathway. researchgate.net
Antioxidant Mechanisms (Free Radical Scavenging, Enzyme Enhancement)
This compound, a naturally occurring sesquiterpene, has demonstrated notable antioxidant properties through various mechanisms, including the direct scavenging of free radicals and the enhancement of antioxidant enzyme activities. These activities are crucial in mitigating the cellular damage caused by oxidative stress, a condition implicated in the pathogenesis of numerous diseases.
Research has shown that this compound can directly interact with and neutralize harmful free radicals. nih.govresearchgate.net This free radical scavenging capability helps to protect cells from oxidative damage. researchgate.net The antioxidant potential of this compound is often attributed to its chemical structure, which enables it to donate electrons to stabilize reactive oxygen species (ROS). nih.gov
In addition to direct scavenging, this compound contributes to the body's antioxidant defense system by enhancing the activity of key antioxidant enzymes. frontiersin.org Living organisms possess an intricate system for scavenging free radicals, which includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.org Some studies suggest that certain natural compounds can bolster these enzymatic defenses. researchgate.net For instance, the application of essential oils containing various terpenes has been observed to increase the activity of enzymes like SOD, which helps in slowing down oxidative damage. researchgate.net While direct studies on this compound's exclusive effect on these enzymes are still emerging, its presence in antioxidant-rich plant extracts suggests a potential role in enhancing these enzymatic pathways. mdpi.com The antioxidant mechanisms of natural compounds can involve reducing the expression or activity of free radical-producing enzymes or boosting the expression and activity of antioxidant enzymes like SOD, CAT, and GPx. frontiersin.org
The antioxidant properties of this compound and other phytochemicals are significant as they can help prevent a variety of diseases linked to cellular damage from free radicals, including cancer and heart disease. nih.govmdpi.com
Interactive Data Table: Antioxidant Mechanisms of this compound
| Mechanism | Description | Key Findings | References |
| Free Radical Scavenging | Direct neutralization of reactive oxygen species (ROS) by donating electrons. | This compound acts as a chemical trap for free radicals, preventing them from causing cellular damage. | nih.govresearchgate.net |
| Enzyme Enhancement | Boosting the activity of the body's natural antioxidant enzymes. | Essential oils containing terpenes have been shown to increase the activity of enzymes like superoxide dismutase (SOD). | frontiersin.orgresearchgate.net |
Insecticidal and Antifeedant Mechanisms
This compound exhibits significant insecticidal and antifeedant properties, making it a compound of interest for the development of natural pesticides. frontiersin.orgnih.govcore.ac.uk Its mechanisms of action are multifaceted, primarily involving the disruption of the insect nervous system and direct deterrence from feeding. core.ac.ukresearchgate.net
The insecticidal activity of this compound is often linked to its ability to interfere with fundamental metabolic, biochemical, and physiological functions in insects. core.ac.uk Essential oils containing sesquiterpenes like this compound have been shown to have repellent, antifeedant, and developmental inhibitory effects on various insect species. core.ac.uk
Acetylcholinesterase (AChE) Inhibition Studies
A primary mechanism underlying the insecticidal activity of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. frontiersin.orgresearchgate.net AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132); its inhibition leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect. researchgate.net
In silico molecular docking studies have provided insights into the interaction between this compound and the AChE enzyme of the mosquito Aedes aegypti. mdpi.com These studies suggest that this compound can bind to the active site of the enzyme, effectively inhibiting its function. mdpi.com Specifically, research indicates interactions with key amino acid residues, such as Tyr-71 and Trp-472, within the enzyme's structure. The inhibitory concentration 50 (IC50) values from various studies on essential oils containing selinene derivatives further support its potential as an AChE inhibitor. frontiersin.orgnih.govmdpi.com
Effects on Insect Physiology and Behavior in Laboratory Models
Beyond AChE inhibition, this compound affects insect physiology and behavior in several ways. It acts as a potent antifeedant, deterring insects from feeding on treated plants. frontiersin.orgbiorxiv.org This antifeedant activity is a crucial aspect of plant defense mechanisms. biorxiv.org
Studies on various insect species have demonstrated these effects:
Repellency: In carrot plants, higher levels of this compound and its isomer, beta-selinene, were associated with reduced visitation by honey bees, indicating a repellent effect. biorxiv.org In Gossypium barbadense (cotton), the production of selinene and other terpenes increased significantly after infestation by Helicoverpa armigera larvae, and these compounds showed repellent effects in bioassays. frontiersin.org
Reduced Performance and Mortality: In maize, selinene-derived metabolites have been shown to contribute to resistance against rootworm larvae. oup.com While one study on Diabrotica balteata (banded cucumber beetle) larvae found no direct influence of exogenously applied β-costic acid (a derivative of selinene) on root preference, it did observe a significant inhibitory role on the larvae's performance. oup.com Furthermore, studies on Aedes aegypti have shown that essential oils rich in this compound possess significant larvicidal and adulticidal activity. mdpi.com
Interactive Data Table: Insecticidal and Antifeedant Mechanisms of this compound
| Mechanism/Effect | Description | Target Insect Species (Examples) | Key Findings | References |
| AChE Inhibition | Blocks the acetylcholinesterase enzyme, disrupting nerve function. | Aedes aegypti | Molecular docking shows binding to key residues in the AChE active site. | mdpi.com |
| Antifeedant Activity | Deters insects from feeding. | Spodoptera litura | Essential oils containing β-selinene showed significant antifeedant effects. | frontiersin.org |
| Repellency | Acts as a chemical deterrent, repelling insects. | Honey bees, Helicoverpa armigera | Higher concentrations of selinenes in plants correlated with reduced insect presence. | biorxiv.orgfrontiersin.org |
| Larvicidal/Adulticidal | Causes mortality in larval and adult stages. | Aedes aegypti | Essential oils with this compound showed potent activity against larvae and adults. | mdpi.com |
Anticancer Potential in Cell Line Models
This compound has emerged as a compound with promising anticancer properties, as demonstrated in various in vitro studies using cancer cell lines. researchgate.net Its potential is attributed to its ability to modulate key cellular processes involved in cancer development and progression, such as apoptosis, cell cycle, proliferation, and invasion. mdpi.comresearchgate.net
Induction of Apoptosis and Cell Cycle Modulation in Tumor Cell Lines
A significant aspect of this compound's anticancer activity is its capacity to induce apoptosis (programmed cell death) and modulate the cell cycle in tumor cells. benthamscience.comnih.gov
Apoptosis Induction: Apoptosis is a natural and essential process for removing damaged or unwanted cells. Many anticancer agents work by triggering this process in cancer cells. mdpi.com While direct studies on this compound are ongoing, research on related sesquiterpenes and essential oils containing this compound suggests a role in activating apoptotic pathways. researchgate.netbiomedpharmajournal.org For instance, the mechanism of action for many sesquiterpenes involves the induction of cell death. researchgate.net
Cell Cycle Modulation: The cell cycle is a series of events that leads to cell division and duplication. Cancer is often characterized by uncontrolled cell division due to a dysregulated cell cycle. mdpi.com Some natural compounds can arrest the cell cycle at specific phases, preventing cancer cells from proliferating. mdpi.com Studies on various natural compounds have shown that they can induce cell cycle arrest, often at the G2/M or G1 phase, which is a common mechanism for their anticancer effects. benthamscience.comnih.govmdpi.com
Inhibition of Tumor Cell Proliferation and Invasion in In Vitro Systems
In addition to inducing apoptosis and modulating the cell cycle, this compound has been shown to inhibit the proliferation and invasion of tumor cells in vitro. researchgate.netmdpi.com
Inhibition of Proliferation: The uncontrolled proliferation of cells is a hallmark of cancer. nih.gov this compound, as a component of various plant extracts, has demonstrated the ability to inhibit the growth of several cancer cell lines. semanticscholar.org For example, essential oils containing this compound have shown cytotoxic effects against breast and colon cancer cells. semanticscholar.org The anti-proliferative effect is a key strategy for anticancer drugs. semanticscholar.org
Inhibition of Invasion: The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a major cause of cancer-related mortality. nih.gov Some studies suggest that certain sesquiterpenes can abrogate the invasive potential of tumor cells. mdpi.com While direct evidence for this compound is still being established, its presence in extracts that inhibit cancer cell invasion points to its potential in this area. mdpi.com
Interactive Data Table: Anticancer Potential of this compound in Cell Line Models
| Activity | Mechanism | Observed Effects in Cell Lines | References |
| Induction of Apoptosis | Triggering programmed cell death in cancer cells. | Sesquiterpenes are known to induce cell death in various cancer cell lines. | researchgate.netbiomedpharmajournal.org |
| Cell Cycle Modulation | Arresting the cell cycle to prevent cell division. | Natural compounds can cause cell cycle arrest at G1 or G2/M phases. | benthamscience.comnih.govmdpi.com |
| Inhibition of Proliferation | Slowing down or stopping the growth of cancer cells. | Essential oils with this compound have shown cytotoxic effects against breast and colon cancer cells. | semanticscholar.org |
| Inhibition of Invasion | Preventing cancer cells from spreading to other tissues. | Some sesquiterpenes have been shown to reduce the invasive potential of tumor cells. | mdpi.comnih.gov |
Interaction with Specific Oncogenic Targets (e.g., Aromatase P450, STAT3)
In silico investigations have highlighted the potential of α-selinene to interact with specific molecular targets implicated in cancer development, particularly in breast cancer. One of the key targets investigated is Aromatase P450 (CYP19A1), a crucial enzyme in estrogen biosynthesis. researchgate.netresearchgate.net Aromatase catalyzes the conversion of androgens to estrogens, and its inhibition is a primary strategy in treating estrogen-dependent breast cancers in postmenopausal women. researchgate.net
A molecular docking study explored the efficacy of α-selinene from Syzygium aqueum against Aromatase P450. researchgate.net The findings from this in silico analysis suggested that α-selinene plays a critical role in antagonizing Aromatase P450, indicating its potential as an aromatase inhibitor. researchgate.netmdpi.com The search for new, more selective, and potent aromatase inhibitors is driven by the need to overcome resistance and reduce the side effects associated with current drugs. researchgate.net
While studies on essential oils containing various sesquiterpenes have suggested interactions with the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, direct evidence from in vitro or in silico studies focusing specifically on the interaction between pure α-selinene and the STAT3 protein is not detailed in the available research. horizonepublishing.comresearchgate.net STAT3 is a critical transcription factor that, when over-activated, promotes tumor cell proliferation, survival, and invasion. Network pharmacology analyses of essential oils have identified STAT3 as a hub target for anti-inflammatory and anticancer effects, but have not singled out α-selinene's specific binding affinity or inhibitory action. horizonepublishing.commdpi.com
Table 1: In Silico Findings on α-Selinene's Interaction with Oncogenic Targets
| Compound | Target Protein | Study Type | Key Findings | Citations |
| α-Selinene | Aromatase P450 (CYP19A1) | In Silico (Molecular Docking) | Demonstrated effective antagonistic activity against the enzyme, suggesting a role as a potential inhibitor. | researchgate.netmdpi.com |
| α-Selinene | STAT3 | In Silico (Network Pharmacology of Essential Oils) | STAT3 identified as a hub target for essential oils containing sesquiterpenes, but specific interaction with α-selinene was not defined. | horizonepublishing.com |
Neurobiological Activity Studies (In Silico Explorations of Molecular Targets)
Computational studies have begun to map the potential neurobiological activities of α-selinene by identifying its interactions with key molecular targets involved in neurodegeneration. Network pharmacology, an in silico approach, has been utilized to predict the molecular mechanisms of phytochemicals.
Targeting Enzymes Related to Neurodegenerative Processes (e.g., MAO-B, BACE1)
An in silico network pharmacology study aimed at identifying phytochemicals from North African plants for treating Alzheimer's disease screened numerous compounds for their potential to interact with relevant therapeutic targets. nih.gov In this analysis, α-selinene was identified as a phytochemical constituent with one of the highest combined scores in the constituent-target network, indicating a strong predicted association with key proteins involved in Alzheimer's disease pathogenesis. nih.gov
The two most significant enriched protein targets for α-selinene identified in this study were Monoamine Oxidase B (MAO-B) and Beta-Secretase 1 (BACE1). nih.gov
Monoamine Oxidase B (MAO-B) : This enzyme is involved in the degradation of neurotransmitters, and its inhibition can help manage symptoms of neurodegenerative diseases like Parkinson's disease. researchgate.netscielo.br Elevated levels of MAO-B have also been noted in the brains of patients with Alzheimer's disease. mdpi.com The high association score between α-selinene and MAO-B in the network analysis suggests that it may act as a potential inhibitor of this enzyme. nih.gov
Beta-Secretase 1 (BACE1) : This aspartic protease is a primary target for Alzheimer's drug development because it initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. mdpi.comsymbiosisonlinepublishing.comnih.gov The in silico study showed that BACE1 was one of the most enriched targets for α-selinene, pointing to a potential inhibitory interaction. nih.gov
These computational predictions provide a foundation for future in vitro and in vivo studies to validate the inhibitory effects of α-selinene on these crucial neurobiological enzymes.
Table 2: In Silico Findings on α-Selinene's Interaction with Neurobiological Targets
| Compound | Target Enzyme | Study Type | Key Findings | Citations |
| α-Selinene | Monoamine Oxidase B (MAO-B) | In Silico (Network Pharmacology) | Identified as a highly enriched protein target for α-selinene, suggesting potential inhibitory activity. | nih.gov |
| α-Selinene | Beta-Secretase 1 (BACE1) | In Silico (Network Pharmacology) | Identified as a highly enriched protein target for α-selinene, indicating a potential role in inhibiting amyloid-β formation. | nih.gov |
Ecological Roles and Chemical Ecology of Alpha Selinene
Role in Plant Defense Mechanisms Against Biotic Stressors
Plants have evolved sophisticated defense mechanisms to fend off a wide array of biotic stressors, and alpha-selinene is a key player in this chemical warfare. frontiersin.org The production of such specialized metabolites, though energetically costly, provides plants with an effective shield against herbivores and pathogens. frontiersin.org
This compound and its derivatives contribute to a plant's defense against insect herbivores. oup.com For instance, in maize, the production of selinene-derived metabolites has been linked to resistance against rootworm larvae. Research has shown that while some specialist herbivores may have adapted to these defenses, they can still be effective against generalist feeders. oup.com For example, while western corn rootworm (WCR) larvae were not significantly affected, the performance of the generalist banded cucumber beetle (Diabrotica balteata) larvae was inhibited by a selinene derivative, β-costic acid. oup.com This suggests that this compound is part of a broader defensive strategy that can deter a range of insect pests.
The release of volatile organic compounds (VOCs), including sesquiterpenes like this compound, is a well-documented plant defense mechanism. mdpi.com These compounds can directly repel or intoxicate insects, or they can interfere with their digestion. mdpi.com
Research Findings on this compound's Role in Herbivore Defense
| Plant Species | Herbivore | Observed Effect of Selinene/Derivatives | Citation |
|---|---|---|---|
| Maize (Zea mays) | Rootworm larvae (Diabrotica spp.) | Metabolites derived from selinene contribute to resistance. | |
| Maize (Zea mays) | Banded cucumber beetle (Diabrotica balteata) larvae | β-costic acid (a selinene derivative) inhibited larval performance. | oup.com |
This compound and its derivatives exhibit significant antifungal properties, providing plants with a chemical shield against various phytopathogens. ontosight.ai In maize, the pathway leading to selinene-derived compounds, such as β-costic acid, is strongly activated following fungal elicitation. oup.com These compounds have been shown to inhibit the growth of several fungal species in vitro. oup.com
For example, β-costic acid, at concentrations found in fungus-challenged field roots, effectively inhibited the growth of fungi such as Fusarium verticillioides, Fusarium graminearum, and Rhizopus microsporus. oup.com This demonstrates the direct role of the selinene biosynthetic pathway in antifungal defense. oup.com The presence of this compound has also been associated with antimicrobial activity in the essential oils of various plants. ontosight.aipensoft.net
Antifungal Activity of Selinene Derivatives
| Fungal Species | Inhibitory Compound | Observed Effect | Citation |
|---|---|---|---|
| Fusarium verticillioides | β-costic acid | Growth inhibition | oup.com |
| Fusarium graminearum | β-costic acid | Growth inhibition | oup.com |
| Rhizopus microsporus | β-costic acid | Complete growth inhibition at 100 µg mL−1 | oup.com |
| Aspergillus parasiticus | β-costic acid | Significant growth suppression | oup.com |
| Cochliobolus heterostrophus | β-costic acid | Significant growth suppression | oup.com |
Defense Against Herbivores (e.g., Insect Larvae, Rootworms)
Interactions with Other Organisms
The ecological role of this compound extends beyond direct defense to mediating complex interactions between plants and other organisms in their environment. These interactions can be beneficial, such as attracting the natural enemies of herbivores, or they can involve competition, as seen in plant-plant communication.
Herbivore-induced plant volatiles (HIPVs), including sesquiterpenes like selinenes, can act as signals to attract the natural enemies of the attacking insects, a phenomenon known as indirect defense. oup.comresearchgate.net For instance, it is speculated that root-produced β-selinene in maize may attract entomopathogenic nematodes, which are natural enemies of rootworm larvae. oup.com This indirect defense mechanism adds another layer to the plant's protective strategies.
In addition to attracting beneficial insects, this compound can also act as a repellent against certain insect pests. scispace.com For example, the essential oil of Evodia rutaecarpa, which contains this compound, has demonstrated repellent activity against stored-product insects. nih.govresearchgate.net The repellency of essential oils from various plants against insects like the legume flower thrips (Megalurothrips sjostedti) has also been linked to the presence of compounds including β-selinene. mdpi.com
The rhizosphere, the soil area immediately surrounding plant roots, is a hub of microbial activity, and compounds like this compound play a role in shaping these microbial communities. mdpi.com Plants release a variety of chemical signals, including terpenoids, that can influence the composition and activity of the rhizosphere microbiome. researchgate.netfrontiersin.org
These interactions can be both beneficial and detrimental to the plant. mdpi.com For example, some soil microbes can enhance nutrient uptake and protect against pathogens, while others are pathogenic themselves. mdpi.comnumberanalytics.com The release of specific compounds can encourage symbiotic relationships, such as those with nitrogen-fixing bacteria or mycorrhizal fungi, which are crucial for plant health and nutrient acquisition. numberanalytics.comfrontiersin.org While direct evidence for this compound's specific role in structuring the entire microbial community is still an area of active research, its known antimicrobial properties suggest it contributes to the chemical environment that selects for certain microbial populations. ontosight.ai
Plants can communicate with each other through the release of volatile chemical signals, a process known as allelopathy. github.ioajol.info These chemical cues can influence the growth, development, and defense mechanisms of neighboring plants. researchgate.net Volatile organic compounds, including terpenoids, are key mediators in this plant-plant communication. mdpi.com
Plant-Microbe Interactions
Influence on Pollinator Behavior and Floral Scent Profiles
Floral scents are complex mixtures of volatile organic compounds that are critical in mediating interactions between plants and pollinators. nih.govresearchgate.net These chemical signals can attract pollinators from a distance and provide information about the location and quality of floral rewards. researchgate.netresearchgate.net While many floral volatiles are known attractants, some compounds can have a neutral or even repellent effect on certain flower visitors. acs.orgbiorxiv.org this compound, a sesquiterpene found in the floral bouquets of various plant species, exemplifies this complexity, as research indicates it can act as a deterrent to some key pollinators, thereby influencing plant reproductive strategies. acs.orgfrontiersin.orgcymitquimica.com
Detailed research has demonstrated that this compound can negatively impact the foraging behavior of honey bees. In a study on hybrid carrot (Daucus carota) seed production, this compound was identified as a key compound in lower-yielding carrot lines. acs.orgnih.gov Behavioral assays confirmed its role as a feeding deterrent; honey bees consumed significantly less of a sucrose (B13894) solution that was spiked with this compound compared to a control solution. acs.orgbiorxiv.org This repellent effect suggests a potential trade-off in plants between defense against herbivores, where sesquiterpenes are often implicated, and the attraction of pollinators. acs.orgbiorxiv.org Plant breeding programs aiming to increase crop yields may now consider reducing the levels of repellent terpenes like this compound to improve pollination rates and seed production. biorxiv.orgnih.gov
Further evidence of this compound's role in modulating pollinator attraction comes from studies on muscadine grapes (Vitis rotundifolia). In an analysis of the floral volatilomes of different muscadine genotypes, this compound was identified as a characteristic marker terpene in female flowers. frontiersin.org These female flowers were observed to have a lower capacity for attracting pollinators and consequently a lower fruit set efficiency when compared to perfect flowers (which contain both male and female reproductive organs). nih.govfrontiersin.org The presence of this compound, a known repellent to bees in other species, is thought to compromise the ability of the female muscadine flowers to attract pollinators effectively. nih.govfrontiersin.org
Despite its repellent effects in some contexts, this compound is a component of numerous floral scent profiles across the plant kingdom. It has been identified as a major scent component in lisianthus (Eustoma grandiflorum) flowers, where it contributes to an herbal scent. naro.go.jp It is also found in the floral scent of various rewardless orchid species from the subtribe Maxillariinae, which often rely on scent to deceive pollinators. researchgate.netresearchgate.net For instance, it is present in the fragrance of Maxillaria schunkeana and Maxillaria notylioglossa. researchgate.netresearchgate.net Additionally, it has been detected in the floral scent of Typhonium brownii, a member of the Araceae family. researchgate.net The varied presence and functional roles of this compound highlight the nuanced and species-specific nature of chemical communication in plant-pollinator interactions.
Table 1: Research Findings on the Influence of this compound on Pollinator Behavior
| Plant Species | Pollinator | Research Focus | Observed Effect of this compound | Citations |
|---|---|---|---|---|
| Carrot (Daucus carota) | Honey Bee (Apis mellifera) | Feeding Bioassay | Decreased feeding; acted as a deterrent/repellent. | acs.org, biorxiv.org, nih.gov |
| Muscadine Grape (Vitis rotundifolia) | Various Insects | Volatilome Profiling | Identified as a marker for female flowers, which exhibit lower pollinator attraction and fruit set efficiency. | frontiersin.org, nih.gov |
Table 2: Presence of this compound in Floral Scent Profiles of Various Plant Species
| Plant Species | Plant Family | Relative Abundance in Scent Profile (if reported) | Citations |
|---|---|---|---|
| Lisianthus (Eustoma grandiflorum) | Gentianaceae | Major component | naro.go.jp |
| Maxillaria schunkeana | Orchidaceae | 0.1% | researchgate.net, researchgate.net |
| Maxillaria notylioglossa | Orchidaceae | 0.3% | researchgate.net, researchgate.net |
| Maxillaria sp. | Orchidaceae | 0.7% | researchgate.net, researchgate.net |
| Typhonium brownii | Araceae | Present | researchgate.net |
Chemotaxonomic and Genotypic Variation Studies of Alpha Selinene
Variability of alpha-Selinene Content Across Plant Species and Genotypes
This compound, a sesquiterpene, is found in a wide array of plant species, and its concentration can vary significantly not only between different species but also among different genotypes of the same species. This variability is a key aspect of chemotaxonomy, the classification of organisms based on their chemical constituents.
Research has documented the presence and variable content of this compound in the essential oils of numerous plants. For instance, in a study of Tridax procumbens from five different locations in Côte d'Ivoire, the this compound content in the essential oils ranged from 0% to 7.3%. ajol.info This highlights the influence of geographical location, which can encompass variations in climate, soil, and other environmental factors, on the production of this compound. Similarly, a study on Corsican hops (Humulus lupulus) revealed significant variation in this compound content, ranging from trace amounts to 23.6% of the essential oil. nih.gov
In the case of Eugenia uniflora (Brazilian cherry), genotypes collected from the Brazilian cerrado were found to have this compound as a major compound, at a concentration of 7.50%. scielo.br This contrasts with other genotypes of the same species from different regions of Brazil, which were dominated by other compounds. scielo.br The essential oils of three Melaleuca species also demonstrated the variability of this compound content, with one species showing 1.26% and another 0.63%, while it was not a major constituent in the third. spandidos-publications.com
Furthermore, studies on Cannabis sativa L. have shown that the amount of selinene derivatives, including this compound, is notable and their presence is more consistent in certain genotypes like Futura 75, Eletta Campana, and CS. The essential oil of the Egyptian chemotype of Carum carvi (caraway) was found to contain 10.9% this compound. taylorandfrancis.com In a study of Helichrysum italicum (immortelle) from the eastern Adriatic coast, this compound was a significant component of the sesquiterpene hydrocarbon fraction in certain populations. frontiersin.org
The variability extends to fungal species as well. In an investigation of endophytic fungi from the Botryosphaeriaceae family, this compound was present in most strains, with a particularly high content of 33.70% in one strain of B. mamane, suggesting it could be a biomarker for this species. scielo.brscienceopen.com
This wide range in this compound concentration across and within species underscores the chemical diversity inherent in the plant and fungal kingdoms.
Table 1: Variability of this compound Content in Various Plant and Fungal Species
| Species | Genotype/Location | Plant Part | This compound Content (%) | Reference |
|---|---|---|---|---|
| Tridax procumbens | Yamoussoukro, Côte d'Ivoire | Leaves | 0 | ajol.info |
| Tridax procumbens | Other locations, Côte d'Ivoire | Leaves | up to 7.3 | ajol.infoajol.info |
| Humulus lupulus | Corsica | Cones | trace - 23.6 | nih.gov |
| Eugenia uniflora | Brazilian cerrado | Not specified | 7.50 | scielo.br |
| Melaleuca leucadendra | Danang, Vietnam | Leaves | 3.7 | spandidos-publications.com |
| Melaleuca species 1 | Not specified | Leaves | 1.26 | spandidos-publications.com |
| Melaleuca species 2 | Not specified | Leaves | 0.63 | spandidos-publications.com |
| Cannabis sativa L. | Futura 75, Eletta Campana, CS | Not specified | Notable presence | |
| Carum carvi | Egyptian chemotype | Seeds | 10.9 | taylorandfrancis.com |
| Botryosphaeria mamane | Strain 20 | Not specified | 33.70 | scielo.br |
| Helichrysum italicum | Konavle, Croatia | Not specified | 5.9 | frontiersin.org |
| Achillea millefolium | Iran | Not specified | 4.81 | cabidigitallibrary.org |
| Achillea micrantha | Iran | Not specified | 4.49 | cabidigitallibrary.org |
Identification of Chemotypes and Their Ecological/Biological Significance
The variation in the chemical composition of essential oils within a single plant species can lead to the identification of different "chemotypes." A chemotype is a chemically distinct entity within a species that produces a different profile of secondary metabolites. The identification of chemotypes based on this compound and other compounds has important ecological and biological implications.
A study on Indonesian Citrus maxima (pummelo) identified three distinct chemotypes based on the volatile compounds in their leaf essential oils. thescipub.comthescipub.com One of these was designated the "this compound chemotype," indicating that this compound was a defining chemical marker for this group. thescipub.comthescipub.com This chemical differentiation within the species can influence its interactions with the environment.
In Tridax procumbens, although thymol (B1683141) was generally the dominant compound, one chemotype from Yamoussoukro was characterized by a predominance of α-acoradiene, with varying amounts of this compound across different chemotypes. ajol.infoajol.info The presence of different chemotypes can affect the plant's defense mechanisms and its interactions with herbivores and pathogens.
Research on muscadine grapes (Vitis rotundifolia) has revealed that certain volatile compounds, including this compound, are exclusive to female flowers. frontiersin.org This suggests a role for this compound in the plant's reproductive strategy. While some floral scents attract pollinators, this compound has been reported in other species to act as a repellent to bees. frontiersin.org Its presence in female muscadine flowers might, therefore, influence pollinator behavior, potentially compromising pollination. frontiersin.org
In maize (Zea mays), this compound and its isomer beta-selinene are precursors to non-volatile antibiotics called costic acids. oup.comnih.gov The production of these compounds is an inducible defense response to fungal pathogens and root herbivores. nih.gov The presence of a functional terpene synthase gene responsible for selinene production leads to enhanced resistance against fungal infections. oup.comnih.gov This demonstrates a clear ecological significance for the production of selinene, linking it directly to the plant's survival and fitness in the face of biological threats.
The identification of these chemotypes and understanding their chemical profiles is crucial for appreciating the ecological roles of compounds like this compound, from influencing plant-pollinator interactions to providing defense against pathogens.
Table 2: Identified Chemotypes Featuring this compound and Their Significance
| Species | Chemotype | Defining Characteristic(s) | Ecological/Biological Significance | Reference |
|---|---|---|---|---|
| Citrus maxima | This compound chemotype | High relative abundance of this compound | Chemotaxonomic marker for a distinct intraspecific group. | thescipub.comthescipub.com |
| Tridax procumbens | Thymol/α-acoradiene chemotypes | Variable presence of this compound alongside dominant compounds | Suggests different defense strategies against herbivores and pathogens. | ajol.infoajol.info |
| Vitis rotundifolia (Muscadine) | Female flower | Exclusive presence of this compound | May act as a pollinator repellent, influencing reproductive success. | frontiersin.org |
| Zea mays | Selinene-producing genotypes | Production of alpha- and beta-selinene | Precursor to antifungal costic acids, enhancing disease resistance. | oup.comnih.gov |
Genetic Factors Influencing this compound Production Diversity
The diversity in this compound production across and within plant species is fundamentally rooted in genetics. The biosynthesis of terpenoids, including this compound, is controlled by a large family of enzymes called terpene synthases (TPS). Variations in the genes encoding these enzymes are a primary driver of the observed chemical diversity.
In maize, the production of beta-selinene, and as a minor product, this compound, is controlled by a single gene, terpene synthase 21 (ZmTps21), located on chromosome 9. oup.comnih.gov The application of metabolite-based quantitative trait loci (mQTL) mapping, which links genetic markers to the abundance of specific metabolites, was instrumental in identifying ZmTps21. oup.com Many maize inbred lines that are deficient in selinene production harbor non-functional versions, or pseudogenes, of ZmTps21. oup.comnih.gov This directly demonstrates how the functionality of a single gene can determine the chemical profile and, consequently, the defense capabilities of the plant.
Similarly, in Vitis vinifera (grape), a gene designated VvTPS24 has been identified as encoding a selinene synthase. oup.com Interestingly, a different allele of this same gene, named VvGuaS, primarily produces α-guaiene, the precursor to the peppery aroma compound rotundone. oup.com This illustrates how allelic variation within a single TPS gene can lead to the production of different sesquiterpenes, thereby influencing the plant's aroma and potentially its ecological interactions.
Studies in basil (Ocimum basilicum) have also correlated the levels of specific terpenes with the transcript levels of different terpene synthase genes. ebi.ac.uknih.gov For instance, a selinene synthase (SES) gene was identified, and its expression level was highest in the basil cultivar that produced the most alpha- and beta-selinene. nih.gov
Quantitative Trait Loci (QTL) analysis in hop (Humulus lupulus) has revealed the complex genetic architecture underlying the variation in cone chemistry, including sesquiterpenes like the selinenes. researchgate.net QTLs are regions of the genome that are associated with variation in a quantitative trait, and their identification is a step towards pinpointing the specific genes responsible. In citrus, QTLs have been identified for various volatile compounds, and in some cases, candidate genes within the terpenoid biosynthetic pathway, such as terpene synthases, have been found within these QTL intervals. d-nb.info
The synthesis of this compound begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). google.com The specific terpene synthase enzyme then catalyzes the cyclization of FPP to form the characteristic selinene skeleton. The diversity of these enzymes, arising from gene duplication and divergence over evolutionary time, is the ultimate source of the vast array of terpenoid structures found in nature.
Table 3: Genes and Genetic Loci Influencing this compound Production
| Species | Gene/Locus | Function | Impact on this compound Production | Reference |
|---|---|---|---|---|
| Zea mays | ZmTps21 | Encodes a β-selinene synthase | Functional gene leads to the production of β-selinene and minor amounts of α-selinene. Pseudogenes result in deficiency. | oup.comnih.gov |
| Vitis vinifera | VvTPS24 | Encodes a selinene synthase | Produces a variety of selinene-type sesquiterpenes. | oup.com |
| Ocimum basilicum | Selinene synthase (SES) gene | Encodes a selinene synthase | Higher expression correlates with higher levels of α- and β-selinene. | nih.gov |
| Humulus lupulus | QTLs on linkage maps | Associated with variation in secondary metabolites | Influence the content of selinenes and other sesquiterpenes. | researchgate.net |
| Citrus reticulata | QTL on linkage group 2 | Contains terpene synthase genes | Associated with the abundance of monoterpenes and sesquiterpenes. | d-nb.info |
Future Research Directions and Research Gaps in Alpha Selinene Studies
Elucidation of Undiscovered Biosynthetic Pathways
The biosynthesis of α-selinene, like other sesquiterpenes, originates from farnesyl pyrophosphate (FPP). nih.gov While terpene synthases (TPSs) are known to catalyze the cyclization of FPP to form the selinene skeleton, the specific enzymes and complete pathways in many organisms are yet to be fully characterized. nih.gov For instance, in maize, the terpene synthase ZmTps21 has been identified as a key enzyme in the production of β-selinene, with α-selinene as a minor product, highlighting the potential for multi-product synthases. nih.gov
Future research should focus on:
Discovery of Novel Terpene Synthases: Identifying and characterizing new TPS enzymes from diverse plant species known to produce α-selinene. This could reveal enzymes with higher specificity or novel catalytic mechanisms.
Pathway Elucidation in Different Organisms: While research in maize has provided valuable insights, the biosynthetic pathways in other α-selinene-rich plants, such as those from the Apiaceae and Lamiaceae families, remain largely unexplored. oup.comfrontiersin.org
A proposed, yet to be fully elucidated, biosynthetic pathway for selinene-derived metabolites in maize starts with FPP and involves the action of ZmTps21. nih.gov Further research is needed to identify the subsequent enzymes responsible for the conversion of α-selinene into other downstream compounds.
Exploration of Novel Biological Activities and Mechanisms
Alpha-selinene has been reported to possess a range of biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai However, the full extent of its biological potential and the underlying mechanisms of action are still under investigation.
Promising areas for future research include:
Antimicrobial and Antifungal Activity: While some studies have demonstrated its inhibitory effects on certain bacteria and fungi, a broader screening against a wider range of pathogens is warranted. ontosight.ainih.gov Investigating the specific molecular targets within microbial cells could lead to the development of new antimicrobial agents.
Insecticidal and Herbicidal Properties: Research has indicated that α-selinene may have insecticidal and herbicidal effects. researchgate.netresearchgate.net Further studies are needed to determine its efficacy against a broader range of agricultural pests and weeds, and to elucidate its mode of action, which may involve the inhibition of enzymes like acetylcholinesterase. researchgate.netmdpi.com
Pharmacological Potential: In silico studies have suggested that α-selinene may have antagonistic effects on targets like aromatase p450, which is relevant in the context of breast cancer. researchgate.net Further in vitro and in vivo studies are required to validate these computational findings and explore other potential therapeutic applications.
| Biological Activity | Organism/Cell Line | Key Findings | Source |
|---|---|---|---|
| Herbicidal | Rumex dentatus | Showed herbicidal activity at 0.5 mg/mL without harming wheat. | researchgate.net |
| Insecticidal | Spodoptera litura | A component of Artemisia nakaii essential oil, which exhibited insecticidal properties. | frontiersin.org |
| Antifungal | Various fungal species | Metabolites derived from selinenes inhibit the growth of several fungal pathogens. | |
| Antibacterial | Staphylococcus aureus, Escherichia coli | Identified as an active component in essential oils with antibacterial activity. | |
| Anticancer (in silico) | Aromatase p450 | Demonstrated binding energy of -8.5 kcal/mol, suggesting potential as an antagonist. | researchgate.net |
Development of Sustainable Production Methods
Currently, α-selinene is primarily obtained through extraction from plant sources. This method can be inefficient and dependent on geographical and seasonal variations. Developing sustainable and scalable production methods is crucial for its potential commercial applications.
Future research should explore:
Metabolic Engineering in Microorganisms: Engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce α-selinene offers a promising alternative to plant extraction. researchgate.netnih.gov This involves introducing the relevant biosynthetic genes, such as those for terpene synthases, and optimizing metabolic pathways to enhance precursor supply and product yield. google.comescholarship.org
Metabolic Engineering in Plants: Enhancing the production of α-selinene in its native plant producers or engineering its production in high-biomass crops through metabolic engineering is another viable strategy. nih.gov This could involve overexpressing key biosynthetic genes or down-regulating competing pathways.
Cell-Free Biosynthesis: In vitro enzymatic synthesis using purified enzymes could provide a highly controlled and efficient method for α-selinene production, although the cost of enzymes and cofactors is a current limitation.
| Production Method | Organism/System | Key Research Focus | Source |
|---|---|---|---|
| Metabolic Engineering | Escherichia coli, Saccharomyces cerevisiae | Introduction of heterologous terpene synthase genes and optimization of precursor pathways (e.g., MVA or MEP pathway). | researchgate.netescholarship.org |
| Metabolic Engineering | Physcomitrella patens (moss) | Targeting of patchoulol synthase (which can produce selinene as a byproduct) to the plastids. | nih.gov |
| In Vitro Synthesis | Enzymatic reaction | Contacting a polypeptide with farnesyl pyrophosphate (FPP) to produce 7-epi-α-selinene. | google.com |
Integrated Omics Approaches (Genomics, Proteomics, Metabolomics)
To gain a holistic understanding of α-selinene, integrating various "omics" technologies is essential. researchgate.net These approaches can provide comprehensive insights into the genetic basis, protein machinery, and metabolic networks involved in its production and function.
Future research directions include:
Genomics: Genome sequencing of α-selinene-producing organisms can help identify novel terpene synthase genes and regulatory elements. frontiersin.org Genome-wide association studies (GWAS) can link genetic variations to differences in α-selinene content. oup.com
Proteomics: Proteomic analysis can identify and quantify the proteins involved in the α-selinene biosynthetic pathway, including the terpene synthases and upstream enzymes. d-nb.info This can help to understand the regulation of the pathway at the protein level.
Metabolomics: Metabolomic profiling can provide a comprehensive snapshot of the metabolites present in an organism, including α-selinene and its precursors and derivatives. oup.comcreative-proteomics.com This can be used to identify novel selinene-related compounds and to understand how the metabolic network responds to different conditions.
An integrated analysis of the transcriptome and proteome has already been used to gain insights into terpenoid biosynthesis in mandarin hybrids. d-nb.info Applying similar integrated approaches specifically to α-selinene will be crucial for a complete understanding.
Translational Research into Bio-inspired Material Science and Agrochemicals (non-therapeutic)
Beyond its potential therapeutic applications, α-selinene and its derivatives could serve as valuable platform chemicals for the development of new materials and agrochemicals.
Areas for future exploration include:
Bio-inspired Polymers and Materials: The unique chemical structure of α-selinene could be exploited to synthesize novel polymers with specific properties. Its hydrocarbon backbone could be functionalized to create new materials for various applications.
Development of Natural Herbicides and Pesticides: Given its demonstrated herbicidal and insecticidal activities, α-selinene is a promising candidate for the development of environmentally friendly agrochemicals. researchgate.netresearchgate.net Research should focus on formulation development to enhance its stability and efficacy in field conditions. Structure-activity relationship studies could also lead to the synthesis of more potent and selective derivatives.
Role in Plant Defense: Further research into the role of α-selinene in plant defense mechanisms against pathogens and herbivores can inform the development of strategies to enhance crop resilience. nih.govresearchgate.net
The identification of α-selinene as a herbicidal compound from Melia azedarach that is effective against Rumex dentatus but not harmful to wheat highlights its potential as a selective, natural herbicide. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
